(E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione
Description
The compound (E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted at position 1 with a 4-nitrophenyl group and at position 3 with a (1,3,3-trimethylindolin-2-ylidene)methyl moiety. The indolinylidene substituent contributes π-conjugation, which may improve planarity and binding affinity in biological systems .
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-22(2)17-6-4-5-7-18(17)23(3)19(22)12-14-13-20(26)24(21(14)27)15-8-10-16(11-9-15)25(28)29/h4-12,14H,13H2,1-3H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRMRWYQQYIQGI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(4-nitrophenyl)-3-((1,3,3-trimethylindolin-2-ylidene)methyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological activity, including antibacterial and anticancer properties, supported by various studies and data.
Synthesis and Characterization
The compound can be synthesized through a one-pot three-component reaction involving 4-nitrophenyl derivatives and trimethylindoline. The synthesis typically employs palladium-copper catalysis under nitrogen atmosphere conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) confirm the structure and purity of the compound.
Table 1: Characterization Data of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₃ |
| Molecular Weight | 314.35 g/mol |
| NMR Chemical Shifts | δ 8.04 (d), 7.38 (dd), ... |
| HRMS | m/z: calcd for C₁₇H₁₈N₄O₃ [M + H]+ 315.15; Found: 315.14 |
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli , with inhibition zones measured using the agar diffusion method.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 17 |
| Escherichia coli | 15 |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Anticancer Activity
In addition to its antibacterial properties, preliminary investigations into the anticancer activity of this compound indicate promising results. The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Table 3: Anticancer Activity of this compound
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 | 25 | Significant growth inhibition |
| A549 | 30 | Moderate growth inhibition |
The compound demonstrated dose-dependent cytotoxicity in these cell lines, indicating its potential as an anticancer agent.
Case Studies
A recent publication highlighted the synthesis and biological evaluation of related pyrrolidine derivatives. These studies focused on the structure-activity relationship (SAR) to optimize the antibacterial and anticancer effects. It was found that modifications to the nitrophenyl group significantly influenced biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
The pyrrolidine-2,5-dione scaffold is highly modular, with substituents dictating physicochemical and biological properties. Key comparisons include:
- In contrast, the 4-nitrophenyl group in the target compound may prioritize electron-deficient interactions over receptor binding.
- N-[(4-Arylpiperazin-1-yl)-methyl] derivatives : Arylpiperazinyl groups enhance anticonvulsant activity (e.g., ED50 = 14.18 mg/kg in MES tests), suggesting bulky substituents improve CNS penetration . The target compound’s indolinylidene group, while planar, may limit blood-brain barrier permeability.
- Allylidene derivatives (e.g., 3-(substituted)-1-(pyridin-2-yl)allylidene) : Pyridine and allylidene substituents improve catalytic efficiency in synthesis (using Fe2O3@SiO2/In2O3 catalysts) , whereas the target compound’s nitro group may require alternative coupling strategies.
Physicochemical Properties
- Spectroscopic Characterization : Analogous compounds are validated via 1H NMR (δ 6.5–8.5 ppm for aromatic protons) and HRMS (e.g., m/z 337.1 [M+H]+ ). The target compound’s nitro group may downfield-shift NMR signals.
- Thermal Stability : Melting points for indol-3-yl derivatives range from 120–150°C , while allylidene derivatives are oils . The nitro group may increase the target compound’s melting point.
Key Research Findings and Gaps
- Structural Insights : The 4-nitrophenyl group’s electron-withdrawing nature contrasts with indole’s electron-rich profile, suggesting divergent binding mechanisms .
- Synthetic Challenges : Catalytic methods for nitro-substituted pyrrolidine-2,5-diones remain underexplored compared to allylidene/indole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
